
2-((Pyridin-3-ylmethyl)amino)naphthalene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((Pyridin-3-ylmethyl)amino)naphthalene-1,4-dione is a compound that belongs to the class of 1,4-naphthoquinones.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Pyridin-3-ylmethyl)amino)naphthalene-1,4-dione typically involves the reaction of 1,4-naphthoquinone with pyridin-3-ylmethylamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions . The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as distillation and large-scale chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
2-((Pyridin-3-ylmethyl)amino)naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The quinone moiety can be oxidized to form different derivatives.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various hydroquinone derivatives, substituted naphthoquinones, and other functionalized naphthalene compounds .
Applications De Recherche Scientifique
2-((Pyridin-3-ylmethyl)amino)naphthalene-1,4-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and antitumor agent.
Medicine: It is being investigated for its potential use in treating neurodegenerative diseases and as a cardioprotective agent.
Industry: The compound is used in the development of dyes and pigments .
Mécanisme D'action
The mechanism of action of 2-((Pyridin-3-ylmethyl)amino)naphthalene-1,4-dione involves its interaction with various molecular targets and pathways. The quinone moiety can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound effective against cancer cells and microorganisms .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-chloro-3-((thiophen-2-ylmethyl)amino)naphthalene-1,4-dione
- 2-chloro-3-((furan-2-ylmethyl)amino)naphthalene-1,4-dione
- 2-chloro-3-((pyridin-2-ylmethyl)amino)naphthalene-1,4-dione
Uniqueness
2-((Pyridin-3-ylmethyl)amino)naphthalene-1,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pyridin-3-ylmethyl group enhances its ability to interact with biological targets, making it a promising candidate for drug development and other applications .
Propriétés
Numéro CAS |
5097-46-1 |
|---|---|
Formule moléculaire |
C16H12N2O2 |
Poids moléculaire |
264.28 g/mol |
Nom IUPAC |
2-(pyridin-3-ylmethylamino)naphthalene-1,4-dione |
InChI |
InChI=1S/C16H12N2O2/c19-15-8-14(18-10-11-4-3-7-17-9-11)16(20)13-6-2-1-5-12(13)15/h1-9,18H,10H2 |
Clé InChI |
AFZVHFIMKHHMJL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C=C(C2=O)NCC3=CN=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


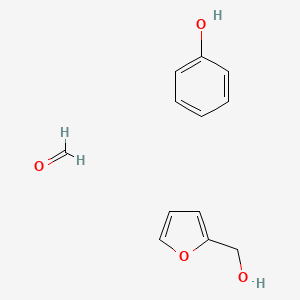
acetate](/img/structure/B14156613.png)
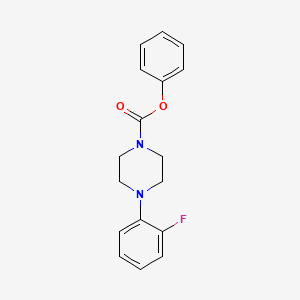
![Butyl 2-[(trifluoroacetyl)amino]octanoate](/img/structure/B14156639.png)


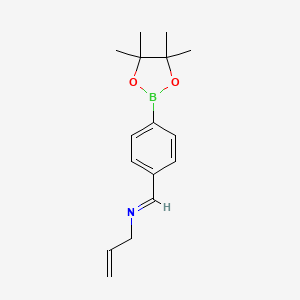
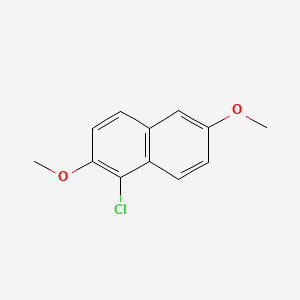
![Ethyl 2-[[2-(phenylmethoxycarbonylamino)-3-tritylsulfanylpropanoyl]amino]acetate](/img/structure/B14156674.png)
![2-amino-4-(4-fluorophenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B14156685.png)
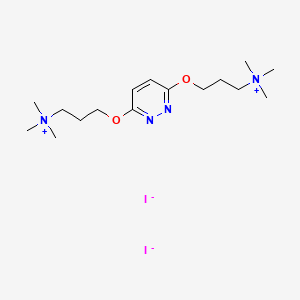
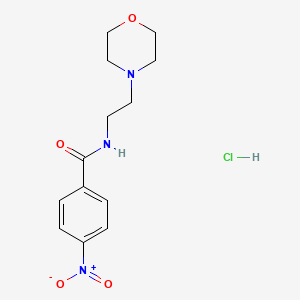

![8-Ethoxy-3-[4-(4-methylphenyl)-1,3-thiazol-2-yl]chromen-2-one](/img/structure/B14156703.png)
